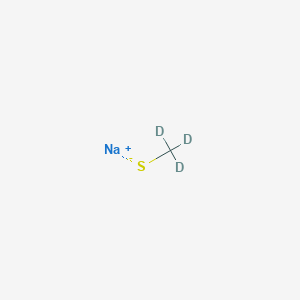
Deuterium Labelled Sodium Thiomethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deuterium Labelled Sodium Thiomethoxide is a stable isotope-labelled compound with the molecular formula CD₃SNa. It is a derivative of sodium thiomethoxide, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Deuterium Labelled Sodium Thiomethoxide typically involves the deuteration of sodium thiomethoxide. One common method is the H-D exchange reaction, where sodium thiomethoxide is treated with deuterium oxide (D₂O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction proceeds under mild conditions, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and efficient catalytic systems to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Deuterium Labelled Sodium Thiomethoxide undergoes various chemical reactions, including:
Substitution Reactions: It acts as a strong nucleophile, participating in nucleophilic substitution reactions with alkyl halides to form deuterium-labelled thioethers.
Oxidation Reactions: It can be oxidized to form deuterium-labelled sulfoxides and sulfones under appropriate conditions.
Reduction Reactions: It can reduce certain organic compounds, leading to the formation of deuterium-labelled products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at room temperature.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Thioethers: Formed from substitution reactions with alkyl halides.
Sulfoxides and Sulfones: Result from oxidation reactions.
Reduced Organic Compounds: Produced from reduction reactions.
Scientific Research Applications
Deuterium Labelled Sodium Thiomethoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies and tracer experiments to track biochemical pathways.
Industry: Applied in the production of deuterium-labelled compounds for use in various industrial processes.
Mechanism of Action
The mechanism of action of Deuterium Labelled Sodium Thiomethoxide involves the replacement of hydrogen atoms with deuterium, which affects the kinetic isotope effect. The C-D bond is stronger and more resistant to metabolic degradation compared to the C-H bond. This property is exploited in drug development to enhance the metabolic stability of pharmaceuticals . The compound interacts with molecular targets and pathways similarly to its non-deuterated counterpart but with altered reaction kinetics due to the presence of deuterium .
Comparison with Similar Compounds
Deuterium Labelled Sodium Methanethiolate (CD₃SNa): Similar in structure but with different applications and reactivity.
Deuterium Labelled Sodium Ethanethiolate (C₂D₅SNa): Another deuterium-labelled thiolate with distinct properties and uses.
Uniqueness: Deuterium Labelled Sodium Thiomethoxide is unique due to its specific deuterium labelling, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. Its strong nucleophilic properties and resistance to metabolic degradation make it particularly valuable in pharmaceutical research and development .
Properties
Molecular Formula |
CH3NaS |
|---|---|
Molecular Weight |
73.11 g/mol |
IUPAC Name |
sodium;trideuteriomethanethiolate |
InChI |
InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1/i1D3; |
InChI Key |
RMBAVIFYHOYIFM-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[S-].[Na+] |
Canonical SMILES |
C[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















